REACTION_CXSMILES
|
[CH3:1][Mg]Br.CON(C)[C:7]([C:9]1[S:10][C:11]([CH2:20][CH2:21][CH3:22])=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1)=[O:8]>O>[C:14]1([C:12]2[CH:13]=[C:9]([C:7](=[O:8])[CH3:1])[S:10][C:11]=2[CH2:20][CH2:21][CH3:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
4-phenyl-5-propyl-thiophene-2-carboxylic acid methoxy-methyl-amide
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C=1SC(=C(C1)C1=CC=CC=C1)CCC)C
|
Name
|
Grignard reagent
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts are dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 5:4
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(SC1CCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 456 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |